2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
Overview
Description
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a styryl dye known for its application in staining mitochondria in living cells. This compound is characterized by its ability to generate a quick responsive mechanism by applying changes in transmembrane potential. It is also known for its fluorescent behavior, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves the reaction of 4-(Dimethylamino)benzaldehyde with 1-methylpyridinium iodide under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl dye. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the dye.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in staining mitochondria to study cellular processes and mitochondrial function.
Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of photoinitiators and other light-sensitive materials
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves its interaction with the mitochondrial membrane. The compound is sensitive to changes in membrane potential, which affects its fluorescence properties. This sensitivity allows it to act as a probe for monitoring mitochondrial function and dynamics. The molecular targets include mitochondrial proteins and lipids, which influence the dye’s localization and behavior .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Dimethylamino)styryl]pyridine
- 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide
- 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran
- 1,1′-Diethyl-2,2′-cyanine iodide
- 4-Dimethylamino-4′-nitrostilbene
Uniqueness
2-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its high sensitivity to membrane potential changes and its low toxicity, making it suitable for live-cell imaging. Its fluorescent properties are also distinct, providing a reliable tool for various applications in scientific research .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)15-10-7-14(8-11-15)9-12-16-6-4-5-13-18(16)3;/h4-13H,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOIQAIBZGSIDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2156-29-8, 1694-48-0 | |
Record name | Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2156-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-(Dimethylamino)styryl)-1-methylpyridin-1-ium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[p-(dimethylamino)styryl]-1-methylpyridinium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-(DIMETHYLAMINO)STYRYL)-1-METHYLPYRIDIN-1-IUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU9H26WAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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